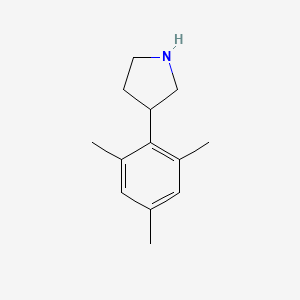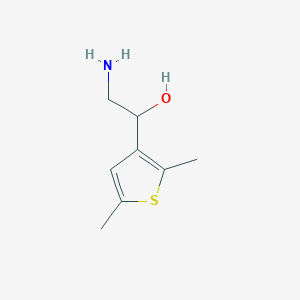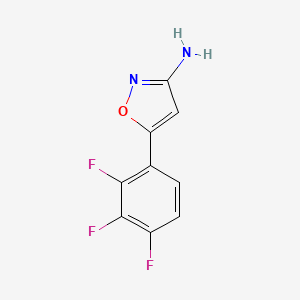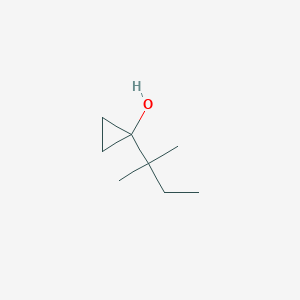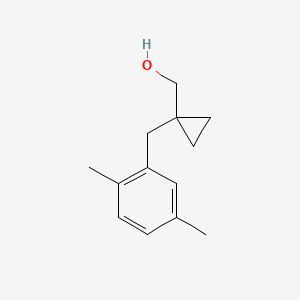
4,4,4-Trifluoro-3-(pyridin-3-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trifluoro-3-(pyridin-3-yl)butanoic acid is an organic compound characterized by the presence of a trifluoromethyl group and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3-(pyridin-3-yl)butanoic acid typically involves the introduction of the trifluoromethyl group and the pyridine ring into the butanoic acid backbone. One common method involves the use of trifluoromethylation reagents and pyridine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4,4-Trifluoro-3-(pyridin-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
4,4,4-Trifluoro-3-(pyridin-3-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,4,4-Trifluoro-3-(pyridin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
- 4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic acid
- 4,4,4-Trifluoro-3-(3-indolyl)butanoic acid
- 4-Oxo-4-(3-pyridinyl)butanoic acid
Comparison: Compared to similar compounds, 4,4,4-Trifluoro-3-(pyridin-3-yl)butanoic acid is unique due to its specific combination of the trifluoromethyl group and pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C9H8F3NO2 |
|---|---|
Molekulargewicht |
219.16 g/mol |
IUPAC-Name |
4,4,4-trifluoro-3-pyridin-3-ylbutanoic acid |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)7(4-8(14)15)6-2-1-3-13-5-6/h1-3,5,7H,4H2,(H,14,15) |
InChI-Schlüssel |
PTNUNSSGPICBBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C(CC(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



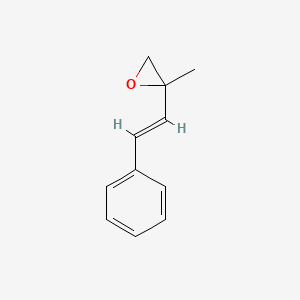
![1,5-Dioxa-8-azaspiro[5.5]undecane](/img/structure/B13600875.png)
